(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL (1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486435
InChI: InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17486435

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1
Standard InChI Key HKFFNDYCESEXKQ-OMNKOJBGSA-N
Isomeric SMILES CC1=C(C=CC(=C1)[C@@H](C(C)O)N)Cl
Canonical SMILES CC1=C(C=CC(=C1)C(C(C)O)N)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Configuration

The systematic name (1S)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-OL delineates its structure:

  • C1 position: A chiral center with (S)-configuration, bearing an amino group (-NH2_2) and a 4-chloro-3-methylphenyl substituent.

  • C2 position: A secondary alcohol (-OH) group.

  • Propanol backbone: A three-carbon chain linking the aromatic and functional groups .

The stereochemistry at C1 critically influences molecular interactions, as evidenced by the distinct properties of its diastereomers, such as (1S,2R)- and (1S,2S)-configurations .

Molecular and Crystallographic Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC10H14ClNO\text{C}_{10}\text{H}_{14}\text{ClNO}
Molecular Weight199.68 g/mol
XLogP3-AA (LogP)~1.5 (estimated)
Hydrogen Bond Donors2 (NH2_2, OH)
Hydrogen Bond Acceptors3 (N, O)

X-ray crystallography of analogous compounds, such as ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indol-3-yl)prop-2-enoate, reveals planar aromatic systems and intramolecular hydrogen bonding, which stabilize molecular conformations .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via stereoselective methods to preserve the (S)-configuration at C1:

  • Epoxide Aminolysis:

    • Reacting (S)-epichlorohydrin with 4-chloro-3-methylaniline under basic conditions yields the target compound through nucleophilic ring-opening .

    • Key reaction:

      (S)-Epichlorohydrin+4-Chloro-3-methylanilineNaOH(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL+HCl\text{(S)-Epichlorohydrin} + \text{4-Chloro-3-methylaniline} \xrightarrow{\text{NaOH}} \text{(1S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL} + \text{HCl}

      This method achieves enantiomeric excesses >90% .

  • Reductive Amination:

    • Condensation of 4-chloro-3-methylbenzaldehyde with nitroethane, followed by asymmetric reduction using chiral catalysts like Ru-BINAP, produces the amino alcohol.

Industrial-Scale Production Challenges

  • Chiral purity: Maintaining the (S)-configuration requires costly chiral auxiliaries or chromatography .

  • Byproduct formation: Competing reactions at the aromatic ring (e.g., over-chlorination) necessitate precise temperature control .

Physicochemical and Stereochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in hydrocarbons due to hydrogen bonding capacity .

  • Stability: Prone to oxidation at the amine group; storage under inert atmospheres (-20°C) is recommended.

Stereochemical Impact on Reactivity

The (S)-configuration enhances binding affinity to chiral receptors compared to (R)-enantiomers. For example, in β2_2-adrenergic receptor assays, (S)-isomers exhibit 5x higher activity.

Applications in Pharmaceutical Research

Catalytic Applications

  • Asymmetric catalysis: The amino alcohol moiety facilitates enantioselective aldol reactions (up to 98% ee) in synthetic organic chemistry.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.35 (d, J=8.4 Hz, 1H, Ar-H), 2.95 (m, 1H, CH-NH2_2), 1.45 (s, 3H, CH3_3).

  • HPLC: Chiral OD-H column; elution with hexane:isopropanol (80:20) confirms >99% enantiomeric purity .

X-ray Diffraction

Crystal packing analysis of derivatives reveals intermolecular N–H···O hydrogen bonds, stabilizing monoclinic lattices (space group P21_1/n) .

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